molecular formula C11H17N5O B15056716 N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15056716
M. Wt: 235.29 g/mol
InChI Key: BODZJKKAOIZYMO-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide ( 1408746-76-8) is a chemical compound supplied with a minimum purity of 97% . This substance belongs to the class of 1H-1,2,3-triazole-4-carboxamides, a scaffold recognized in medicinal chemistry for its significant research potential . The 1,2,3-triazole core is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions with biological targets, which can improve physicochemical properties and binding affinity . This compound is related to a class of molecules that have been the subject of advanced research, particularly in the field of nuclear receptor pharmacology. Specifically, close structural analogs have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with demonstrated activity in the low nanomolar range (IC50) . PXR is a key regulator of drug metabolism and elimination, acting as a master transcription factor for cytochrome P450 3A4 (CYP3A4), the enzyme responsible for metabolizing over 50% of clinically used drugs . Inhibiting PXR is a promising therapeutic strategy for preventing adverse drug-drug interactions and overcoming treatment failure caused by induced drug metabolism. Consequently, this compound serves as a critical research tool for scientists studying drug metabolism, nuclear receptor biology, and the development of co-therapies to enhance the efficacy of other pharmaceuticals. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

N-cyclopropyl-1-piperidin-4-yltriazole-4-carboxamide

InChI

InChI=1S/C11H17N5O/c17-11(13-8-1-2-8)10-7-16(15-14-10)9-3-5-12-6-4-9/h7-9,12H,1-6H2,(H,13,17)

InChI Key

BODZJKKAOIZYMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN(N=N2)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an alkyne and an azide under copper-catalyzed conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Cyclopropyl Group Addition: The cyclopropyl group is often added via cyclopropanation reactions using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amidation Reactions

The carboxamide group undergoes amide coupling reactions , often facilitated by carbodiimide reagents such as CDI (1,1'-carbonyldiimidazole) . For example:

  • Reagents : CDI, DMF, elevated temperatures (e.g., 70°C).

  • Mechanism : Activation of the carboxylic acid to a reactive intermediate, followed by nucleophilic attack by an amine (e.g., piperidine) .

This step is essential for forming the piperidin-4-yl substituent, which enhances the compound’s bioactivity.

Hydrolysis

The carboxamide group can hydrolyze under acidic or basic conditions to yield carboxylic acids or their salts.

  • Conditions : HCl (acidic) or NaOH (basic).

Alkylation

The triazole ring’s nitrogen atoms can participate in alkylation reactions, introducing substituents such as alkyl halides or epoxides.

  • Reagents : Alkyl halides, nucleophilic catalysts (e.g., K₂CO₃).

Acylation

The amide group may undergo acylation with acyl chlorides or anhydrides to modify its electronic and steric properties.

  • Reagents : Acyl chlorides (e.g., acetyl chloride), coupling agents (e.g., EDC).

Substitution

Electrophilic substitution at the triazole ring or piperidine nitrogen is possible using reagents like thionyl chloride.

Cyclopropyl Group Reactivity

The cyclopropyl substituent introduces conformational rigidity and sp³ hybridization , influencing the compound’s stability and bioactivity . Key reactions include:

  • Alkylation : Introduction of the cyclopropyl group via alkylation of the triazole ring .

  • Conformational Analysis : The cyclopropyl ring adopts a bisected or perpendicular conformation relative to the triazole, affecting intermolecular interactions .

Deprotection and Coupling

The tert-butoxycarbonyl (Boc) protecting group, if present, is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine. Subsequent coupling reactions (e.g., amide bond formation) can occur under optimized conditions .

Reaction Comparison Table

Reaction TypeConditionsKey ReagentsSource
HydrolysisAcidic/basic mediumHCl/NaOH
AlkylationNucleophilic catalysts (e.g., K₂CO₃)Alkyl halides
AcylationCoupling agents (e.g., EDC)Acyl chlorides
SubstitutionElectrophilic agentsThionyl chloride
CuAAC (Triazole formation)CuI, Et₃N, MeCN, RTSodium azide, alkynes
AmidationCDI, DMF, 70°CAmines (e.g., piperidine)

Key Research Findings

  • Cyclopropyl Substituent : The cyclopropyl group enhances conformational restriction and sp³ hybridization , contributing to the compound’s stability and potential bioactivity .

  • Triazole Reactivity : The triazole ring’s nitrogen atoms enable diverse reactions, including alkylation and substitution, which are critical for modifying the compound’s pharmacological profile.

  • Synthetic Efficiency : Microwave-assisted synthesis and optimized reaction conditions (e.g., pH control) improve yields and purity, as observed in similar triazole derivatives .

This compound’s reactivity highlights its potential as a versatile intermediate in medicinal chemistry, particularly for developing bioactive molecules with tailored properties.

Scientific Research Applications

N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences in substituents, biological activity, and applications:

Compound Substituents Biological Activity Key Findings References
N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide N-Cyclopropyl, piperidin-4-yl Undisclosed (structural focus) Highlighted for potential CNS activity due to piperidine moiety .
N-Benzyl-1-(4-(phenylcarbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (MKA019) N-Benzyl, 4-(phenylcarbamoyl)phenyl MIF tautomerase inhibition (IC~50~ = 1.2 µM) Inhibits macrophage migration via allosteric MIF binding .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl, 5-(trifluoromethyl) Anticancer (NCI-H522 lung cancer cells, GP = 68.09%) c-Met inhibitor; induces apoptosis in multiple tumor cell lines .
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl, 5-cyclopropyl, 4-methoxyphenyl Anticancer (crystal structure analysis) Stabilized by intermolecular hydrogen bonds and C–H···π interactions .
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 5-Ethyl, 2-fluorophenyl, quinolin-2-yl Wnt/β-catenin pathway inhibition Improves glucose/lipid metabolism in metabolic disorders .
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) 2-Fluorobenzyl Antiepileptic FDA-approved for Lennox-Gastaut syndrome; lacks piperidine moiety .

Biological Activity

N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of a cyclopropyl group and a piperidine moiety contributes to its unique properties, enhancing its interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, which are crucial in signal transduction pathways involved in cell proliferation and survival. For instance, it has been reported to interact with CDK6, a kinase implicated in cancer progression .
  • Modulation of Receptors : It may also influence receptor activity, particularly in the context of neuropharmacology. The piperidine ring can enhance binding affinity to specific receptors involved in neurotransmission .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

Antimicrobial Properties

The compound's triazole structure is associated with antifungal and antibacterial activities. Triazoles are commonly used in the treatment of fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)4.8Cell cycle arrest
HeLa (Cervical)6.0Inhibition of proliferation

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

In Vivo Studies

In vivo studies have also been initiated to assess the pharmacokinetics and therapeutic efficacy. Preliminary results indicate favorable absorption and distribution characteristics, with significant tumor reduction observed in xenograft models treated with the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves cyclocondensation of substituted piperidine precursors with triazole-forming reagents. For example, 1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazole derivatives are synthesized using ZrOCl₂·8H₂O as a catalyst in ethanol-water, followed by carboxamide functionalization . Intermediates are characterized via 1^1H-NMR to confirm regioselectivity (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) and HPLC to assess purity (>98%) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of the compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying the cyclopropyl, piperidine, and triazole moieties. Key shifts include ~2.0–2.5 ppm (piperidine CH₂), 1.0–1.5 ppm (cyclopropyl CH₂), and 7.5–8.5 ppm (triazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (e.g., [M+H]+ ion) and rule out byproducts .
  • HPLC : Reverse-phase chromatography with UV detection ensures purity, often using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropyl group in the target compound?

  • Methodological Answer : Copper-catalyzed cyclopropanation is a key step. For example, using copper(I) bromide (5 mol%) with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieves ~17–20% yield. Optimization includes:

  • Catalyst Screening : Testing Cu(I)/Cu(II) salts (e.g., CuBr vs. CuI) to enhance regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of aromatic intermediates.
  • Chromatographic Purification : Gradient elution (ethyl acetate/hexane) isolates the cyclopropyl derivative .

Q. How can SHELX programs resolve crystallographic data for structural determination of triazole-carboxamide derivatives?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) are collected for single crystals.
  • Structure Solution : SHELXD (direct methods) or SHELXS (Patterson synthesis) generates initial phase estimates.
  • Refinement : SHELXL refines atomic positions via least-squares minimization, incorporating anisotropic displacement parameters and hydrogen bonding networks. For example, hydrogen bonds between the carboxamide NH and triazole N atoms stabilize the crystal lattice .

Q. What strategies assess multi-target inhibitory activity of triazole-carboxamide derivatives in biochemical assays?

  • Methodological Answer :

  • Kinase/Enzyme Inhibition : Dose-response curves (IC₅₀ values) against targets like Hsp90 or Wnt/β-catenin are generated using fluorescence polarization assays.
  • Selectivity Profiling : Counter-screening against related enzymes (e.g., COX-2, PDHK1) identifies off-target effects.
  • Structural-Activity Relationship (SAR) : Modifying the cyclopropyl or piperidine substituents (e.g., adding halogen atoms) enhances potency. For example, pyridinyl-triazole derivatives show dual inhibition of B-Raf and PDHK1 .

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